2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate
Description
Properties
CAS No. |
63444-69-9 |
|---|---|
Molecular Formula |
C13H16O5 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
2-hydroxyethyl 2-(2-phenyl-1,3-dioxolan-2-yl)acetate |
InChI |
InChI=1S/C13H16O5/c14-6-7-16-12(15)10-13(17-8-9-18-13)11-4-2-1-3-5-11/h1-5,14H,6-10H2 |
InChI Key |
AYFWDDWKCJBEHC-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)(CC(=O)OCCO)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Stereoselective Assembly via Hypervalent Iodine-Mediated Oxidation
A key method involves the stereoselective formation of substituted 1,3-dioxolanes through a three-component condensation of an alkene, carboxylic acid, and a carbon nucleophile such as a silyl enol ether, mediated by hypervalent iodine reagents.
- Mechanism : The reaction proceeds via the oxidative formation of a 1,3-dioxolan-2-yl cation intermediate, which is stereospecifically trapped by the nucleophile, preserving stereochemistry at the 2-position of the dioxolane ring.
- Typical Conditions :
- Alkene (e.g., cis-4-octene) dissolved in dichloromethane with acetic acid.
- Cooling to −80 °C, followed by addition of boron trifluoride diethyl etherate.
- Gradual warming to −30 °C with subsequent addition of silyl enol ether nucleophile.
- Quenching with water and extraction.
- Outcome : High stereoselectivity and yields of the acetoxyhydroxy dioxolane products, which can be further transformed into esters or acetates.
| Step | Reagents/Conditions | Temperature | Notes |
|---|---|---|---|
| Alkene dissolution | Dichloromethane, acetic acid | −80 °C | Stirring under inert atmosphere |
| Lewis acid addition | Boron trifluoride diethyl etherate | −80 to −40 °C | Controls cation formation |
| Nucleophile addition | Dimethylketene methyl trimethylsilyl acetal (2a) | −40 to −30 °C | Nucleophilic trapping of cation |
| Workup | Water quench, extraction with dichloromethane | Room temperature | Drying and concentration in vacuo |
Iodine-Catalyzed Tandem Synthesis Using Diols and Styrene
Another approach involves iodine-catalyzed tandem reactions of styrene with diols under oxidative conditions:
- Procedure :
- Styrene, iodine catalyst, and diol are refluxed in chloroform with Oxone (potassium peroxymonosulfate) for 24 hours.
- The reaction mixture is quenched with sodium thiosulfate and extracted.
- Purification by silica gel chromatography yields the dioxolane products.
- This method allows the formation of 1,3-dioxolane rings with phenyl substitution and hydroxyethyl groups, suitable for preparing compounds like 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate.
| Component | Amount/Ratio | Conditions | Notes |
|---|---|---|---|
| Styrene | 2 mmol | Reflux in CHCl3 | Reactant |
| Iodine (I2) | 0.1 mmol | Catalyst | |
| Diol | 8 mmol | Nucleophile for acetal formation | |
| Oxone | 1.5 mmol | Added slowly | Oxidant |
| Time | 24 h | Extended reaction time |
Pd-Catalyzed Heck Reaction Followed by Acetal Formation and Functionalization
A multi-step synthetic route involves:
- Step 1 : Pd(OAc)2-catalyzed Heck coupling of 1-bromo-2-iodobenzene with allyl alcohol to form 3-(2-bromophenyl)propionaldehyde.
- Step 2 : Treatment of the aldehyde with ethylene glycol to form the ethylene acetal (1,3-dioxolane ring).
- Step 3 : Bromine-lithium exchange followed by carboxylation with CO2 to introduce a carboxylic acid group.
- Step 4 : Coupling with (R)-phenylglycinol to form an amide intermediate.
- This method allows for stereochemical control and introduction of functional groups adjacent to the dioxolane ring, enabling further derivatization toward hydroxyethyl acetate derivatives.
| Step | Reagents/Conditions | Temperature | Yield/Notes |
|---|---|---|---|
| Heck reaction | Pd(OAc)2, 1-bromo-2-iodobenzene, allyl alcohol | Room temperature | Formation of bromophenyl aldehyde |
| Acetal formation | Ethylene glycol, acid catalyst | Room temperature | 75% yield over two steps |
| Bromine-lithium exchange | n-BuLi, -78 °C; CO2 gas | −78 °C to room temp | Carboxylation step |
| Amide coupling | EDC·HCl, HOBt, (R)-phenylglycinol | Room temperature to reflux | Formation of amide intermediate |
Friedel-Crafts Acylation and Subsequent Bromination/Hydrolysis (Patent Method)
A patented method describes preparation starting from ethylene glycol phenyl ether acetate:
- Step 1 : Friedel-Crafts acylation with isobutyryl chloride catalyzed by Lewis acid (AlCl3) at −5 to 5 °C for 3–6 hours.
- Step 2 : Bromination catalyzed by N,N-dimethylformamide (DMF) or iodine at room temperature.
- Step 3 : Phase-transfer catalyzed hydrolysis of the brominated intermediate.
- Step 4 : Purification and crystallization to obtain the final product.
- This method avoids use of acetic acid, shortens reaction times, reduces costs, and improves yield (~70%) with high purity (~98.5%).
| Step | Reagents/Conditions | Temperature | Yield/Purity |
|---|---|---|---|
| Friedel-Crafts acylation | Ethylene glycol phenyl ether acetate, isobutyryl chloride, AlCl3 | −5 to 5 °C, 3–6 h | Intermediate obtained |
| Bromination | Bromine, DMF or I2 catalyst | Room temperature, 2 h | Brominated intermediate |
| Hydrolysis | Phase-transfer catalyst (e.g., tetrabutylammonium bromide), NaOH solution | Room temperature, 1 h | Hydrolyzed product |
| Purification | Extraction, activated carbon decolorization, crystallization | — | Final product, 70.2% yield, 98.5% purity |
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Hypervalent iodine-mediated oxidation | Stereoselective cation intermediate trapping | High stereoselectivity, mild conditions | Requires low temperatures, sensitive reagents |
| Iodine-catalyzed tandem synthesis | Uses styrene and diols under oxidative conditions | Simple reagents, good yields | Long reaction times (24 h) |
| Pd-catalyzed Heck + acetal formation | Multi-step, allows functional group diversity | High control over stereochemistry | Multi-step, requires Pd catalyst |
| Friedel-Crafts acylation + bromination | Scalable, uses phase-transfer catalysis | Cost-effective, good yield and purity | Requires careful temperature control |
Research Findings and Notes
- The stereoselectivity in dioxolane formation is crucial for obtaining the desired 2-phenyl-1,3-dioxolan-2-yl acetate structure, with methods involving cation intermediates showing excellent control.
- Oxidative methods using hypervalent iodine and iodine catalysis have been demonstrated as versatile routes for acetal synthesis with phenyl substitution.
- Multi-step Pd-catalyzed routes enable incorporation of additional functional groups, useful for further synthetic elaboration.
- Patented Friedel-Crafts and bromination methods provide industrially relevant processes with improved efficiency and cost-effectiveness.
- Purification typically involves aqueous quenching, organic extraction, drying, and silica gel chromatography or crystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism by which 2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exerts its effects involves interactions with various molecular targets. The dioxolane ring can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and stability. The acetate group can undergo hydrolysis, releasing acetic acid and the corresponding alcohol, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Structural Analogs with Varying Substituents
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- Substituent Effects: Phenyl Group: Enhances lipophilicity and π-π stacking interactions, improving binding to biological targets (e.g., antimicrobial activity in thiazole derivatives) . Methyl/Propyl Groups: Reduce steric hindrance, favoring applications in volatile fragrances or non-polar solvents .
Antimicrobial Activity :
- Ethyl (2-phenyl-1,3-thiazol-4-yl)acetate demonstrates moderate activity against E. coli and P. aeruginosa, attributed to the thiazole ring’s interaction with microbial enzymes .
- 2-Phenyl-1,4-benzopyrone (a structurally related phenolic compound) shows antimicrobial effects, suggesting that phenyl-substituted dioxolanes may share similar mechanisms .
Solubility and Stability :
- Methyl and propyl analogs (e.g., Ethyl 2-(2-methyl-1,3-dioxolan-2-yl)acetate ) exhibit higher volatility and lower water solubility, making them suitable for topical formulations .
- The hydroxyethyl group likely improves solubility in polar solvents, expanding applications in oral or injectable drug formulations.
Biological Activity
2-Hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological effects, mechanisms of action, and applications based on diverse scientific literature.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C13H16O4
- Molecular Weight : 236.27 g/mol
The presence of the dioxolane ring contributes to its unique chemical behavior, influencing its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting a potential role in developing new antimicrobial agents. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through apoptosis induction. The specific pathways involved include the modulation of cell cycle regulators and apoptotic proteins, although further research is needed to elucidate these mechanisms comprehensively.
The biological activity of 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor, affecting metabolic pathways critical for microbial survival or cancer cell proliferation.
- Membrane Interaction : Its lipophilic nature allows it to integrate into cellular membranes, disrupting their integrity and function.
Case Studies
Several studies have highlighted the biological activities of this compound:
- Study on Antimicrobial Effects : A study demonstrated that 2-hydroxyethyl (2-phenyl-1,3-dioxolan-2-yl)acetate inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL.
- Anticancer Research : In a cell line study involving breast cancer cells, treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 10–20 µM after 48 hours, indicating significant anticancer potential.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
